

Spectroscopic Profile of 2,4-Dichlorophenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4-Dichlorophenethyl alcohol*

Cat. No.: *B1585659*

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **2,4-Dichlorophenethyl alcohol** (CAS No: 81156-68-5), a key intermediate in various chemical syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound for researchers, scientists, and professionals in drug development.

Introduction

2,4-Dichlorophenethyl alcohol, with the chemical formula $C_8H_8Cl_2O$, is a substituted aromatic alcohol.^[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide synthesizes and interprets the fundamental spectroscopic data to provide a complete analytical profile.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The key structural features of **2,4-Dichlorophenethyl alcohol** that give rise to characteristic spectroscopic signals are the dichlorinated benzene ring, the ethyl alcohol side chain, and the hydroxyl group.

Caption: Molecular Structure of **2,4-Dichlorophenethyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of **2,4-Dichlorophenethyl alcohol** is characterized by signals from the aromatic protons and the aliphatic protons of the ethyl alcohol side chain.

Table 1: ¹H NMR Data for **2,4-Dichlorophenethyl alcohol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~7.1	d	1H	Ar-H
3.82	t	2H	-CH ₂ -OH
2.95	t	2H	Ar-CH ₂ -
~1.8	s	1H	-OH

Data sourced from publicly available spectral databases.

The downfield signals in the aromatic region (δ 7.1-7.4 ppm) are consistent with the presence of a substituted benzene ring. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent aromatic protons. The two triplets at δ 3.82 and 2.95 ppm are characteristic of the two adjacent methylene (-CH₂-) groups in the ethyl side chain. The broad singlet around δ 1.8 ppm is indicative of the hydroxyl proton, which can exchange with solvent and often appears as a broad signal.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ^{13}C NMR Data for **2,4-Dichlorophenethyl alcohol**

Chemical Shift (δ) ppm	Assignment
~137	Ar-C (quaternary)
~133	Ar-C (quaternary)
~131	Ar-CH
~129	Ar-C (quaternary)
~127	Ar-CH
~125	Ar-CH
~61	-CH ₂ -OH
~38	Ar-CH ₂ -

Data sourced from publicly available spectral databases such as SpectraBase.[\[2\]](#)

The six signals in the aromatic region (δ 125-137 ppm) correspond to the six carbon atoms of the dichlorinated benzene ring. The signals for the quaternary carbons (those bonded to chlorine or the ethyl group) are typically weaker than those for the carbons bonded to hydrogen. The two signals in the aliphatic region at approximately δ 61 and 38 ppm are assigned to the methylene carbons of the ethyl alcohol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,4-Dichlorophenethyl alcohol** shows characteristic absorption bands for the hydroxyl group, C-H bonds, and the aromatic ring.

Table 3: Key IR Absorptions for **2,4-Dichlorophenethyl alcohol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad	O-H stretch (alcohol)
~3050	Medium	Aromatic C-H stretch
~2940	Medium	Aliphatic C-H stretch
~1600, ~1470	Medium-Strong	Aromatic C=C stretch
~1050	Strong	C-O stretch (alcohol)
~820	Strong	C-Cl stretch

Data sourced from publicly available spectral databases.[\[1\]](#)

The broad absorption band around 3350 cm⁻¹ is a definitive indication of the presence of a hydroxyl (-OH) group, broadened due to hydrogen bonding.[\[3\]](#) The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching. The sharp peaks in the 1470-1600 cm⁻¹ region are typical for aromatic C=C bond stretching. A strong absorption around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol. The band around 820 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

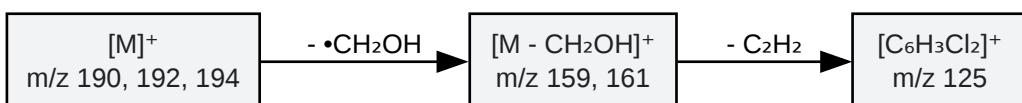

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Table 4: Key Mass Spectrometry Data for **2,4-Dichlorophenethyl alcohol**

m/z	Relative Intensity	Assignment
190, 192, 194	Varies	[M] ⁺ (Molecular Ion)
159, 161	High	[M - CH ₂ OH] ⁺
125	High	[C ₆ H ₃ Cl ₂] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

The mass spectrum of **2,4-Dichlorophenethyl alcohol** will show a molecular ion peak cluster at m/z 190, 192, and 194, corresponding to the different isotopic combinations of the two chlorine atoms (^{35}Cl and ^{37}Cl). The most prominent fragmentation is the loss of the hydroxymethyl radical ($\cdot\text{CH}_2\text{OH}$), resulting in a base peak cluster at m/z 159 and 161. Another significant fragment is observed at m/z 125, corresponding to the dichlorophenyl cation.

[Click to download full resolution via product page](#)

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provide a cohesive and unambiguous structural confirmation of **2,4-Dichlorophenethyl alcohol**. The characteristic signals and absorption bands are in excellent agreement with the proposed molecular structure. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichlorophenethyl alcohol | C₈H₈Cl₂O | CID 2734099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dichlorophenethyl Alcohol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1585659#spectroscopic-data-nmr-ir-ms-for-2-4-dichlorophenethyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com